1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-24-12-6-7-13-14(10-21)17(18(22)23)20(16(13)8-12)9-11-4-2-3-5-15(11)19/h2-8,10H,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPWQOHSZAAFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3F)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Esterification
The synthesis often begins with a substituted indole-2-carboxylic acid or its ester derivative. For example, 6-methoxyindole-2-carboxylic acid is esterified under acidic conditions (e.g., concentrated sulfuric acid in ethanol at 80 °C) to form the corresponding ethyl ester intermediate, facilitating further functionalization.
Formylation at C3 Position
The formyl group at the 3-position is introduced via the Vilsmeier–Haack reaction, a well-established method for formylation of electron-rich aromatic systems. This reaction uses POCl3 and DMF to generate the electrophilic formylating agent, which selectively adds the formyl group at C3 of the indole ring with high yield (up to 95% reported).
N1-Benzylation
Detailed Synthetic Route Example
A representative synthetic route adapted from recent literature is outlined below:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of 6-methoxyindole-2-carboxylic acid | Conc. H2SO4, EtOH, 80 °C, 2 h | ~82 | Forms ethyl ester intermediate |
| 2 | Vilsmeier–Haack formylation at C3 | POCl3, DMF, reflux | 95 | High regioselectivity at C3 |
| 3 | Reduction of formyl to hydroxymethyl (optional intermediate) | Isopropanolic aluminium, Meerwein–Ponndorf–Verley reaction | ~40 | Can lead to ester-exchange byproducts |
| 4 | N1-Benzylation with 2-fluorobenzyl alcohol | Alkaline conditions (e.g., K2CO3, toluene, reflux) | Variable (26–91) | Key step for introducing 2-fluorobenzyl group |
| 5 | Hydrolysis of ester to carboxylic acid | NaOH or LiOH, MeOH/H2O, 40–80 °C | 35–99 | Final step to yield target acid |
This route may be modified depending on intermediate availability and target substitutions.
Key Intermediates and Reactions
4-Bromoindole-2-carboxylate derivatives : These intermediates are synthesized via Hemetsberger indole synthesis or Fisher indole synthesis methods. They serve as versatile substrates for further functionalization at the 6-position or for cross-coupling reactions.
Buchwald–Hartwig Cross-Coupling : This palladium-catalyzed reaction is employed to introduce various aryl or benzyl amines at the 6-position of the indole ring, allowing for structural diversification. Typical catalysts include Pd(OAc)2 with ligands such as Xphos or DavePhos, bases like Cs2CO3 or K3PO4, and solvents such as 1,4-dioxane or toluene at elevated temperatures (100–110 °C).
Vilsmeier–Haack Reaction : Used for selective formylation at the 3-position, exploiting the electron-rich nature of the indole ring and the electron-withdrawing effect of the C2 carboxyl group to direct substitution.
Reduction and Acylation : Nitro groups on intermediates can be reduced to amino groups using iron powder and ammonium chloride, followed by acylation (e.g., acetyl chloride) to introduce acetamido substituents, which may enhance biological activity.
Research Findings on Preparation
The presence of the C2 carboxyl group is critical for biological activity and is retained throughout synthesis. Attempts to replace or modify this group (e.g., methyl, hydroxymethyl, cyano) result in loss of activity.
The indole NH group is essential; methylation at N1 reduces activity, so selective benzylation at N1 must preserve the indole NH for optimal function.
The 6-methoxy substituent is introduced early or retained from starting materials, as it influences both chemical reactivity and biological properties.
The formyl group at C3 is introduced with high efficiency via the Vilsmeier–Haack reaction, which is a robust and reliable method for this functionalization.
Hydrolysis conditions must be carefully controlled to avoid degradation or side reactions; mild basic hydrolysis in mixed solvents is preferred.
Summary Table of Key Preparation Steps
| Compound/Step | Reaction | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 6-Methoxyindole-2-carboxylic acid → Ethyl ester | Esterification | Conc. H2SO4, EtOH, 80 °C, 2 h | ~82 | Prepares ester for further reactions |
| Ethyl ester → 3-Formyl derivative | Vilsmeier–Haack | POCl3, DMF, reflux | 95 | Selective formylation at C3 |
| 3-Formyl derivative → N1-(2-fluorobenzyl) derivative | N-alkylation | 2-fluorobenzyl alcohol, base, reflux | 26–91 | Introduces 2-fluorobenzyl group at N1 |
| Ester → Carboxylic acid | Hydrolysis | NaOH or LiOH, MeOH/H2O, 40–80 °C | 35–99 | Final step to free acid |
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The formyl group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include carboxylic acids, alcohols, Schiff bases, and hydrazones.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Chemical Formula: C16H14FNO4
- Molecular Weight: 303.29 g/mol
- CAS Number: 1242969-59-0
Anticancer Activity
Research has indicated that 1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxicity towards these cancer types .
COX Inhibition
The compound's structural similarity to known COX (cyclooxygenase) inhibitors suggests its potential as an anti-inflammatory agent. Preliminary studies have indicated that it may selectively inhibit COX-II, which is implicated in inflammatory processes.
Data Table: COX Inhibition Potency
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| 1-(2-Fluorobenzyl)-3-formyl... | 0.52 | High |
| Celecoxib | 0.78 | Moderate |
This data highlights the compound's potential as a selective COX-II inhibitor, which could lead to reduced side effects compared to non-selective NSAIDs .
Neuroprotective Effects
Recent investigations into neuroprotective properties have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions such as Alzheimer's disease.
Case Study:
A study conducted on PC12 cells demonstrated that treatment with this compound significantly reduced cell death caused by neurotoxic agents, suggesting its potential utility in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the formyl and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can influence biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to three analogous indole derivatives (Table 1):
Table 1: Structural Comparison of Key Indole Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₈H₁₄FNO₄ | 327.31 | 2-Fluorobenzyl, 3-formyl, 6-methoxy |
| 1-Benzyl-3-formyl-1H-indole-2-carboxylic acid | C₁₇H₁₃NO₃ | 279.30 | Benzyl, 3-formyl |
| 1-Benzyl-5-chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid | C₂₂H₁₅ClFNO₂ | 403.82 | Benzyl, 5-chloro, 3-(2-fluorophenyl) |
| 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid | C₁₈H₁₃ClFNO₄ | 361.70 | 2-Chloro-4-fluorobenzyl, 3-formyl, 6-methoxy |
Key Observations :
Substituent Effects: The 2-fluorobenzyl group in the target compound enhances lipophilicity compared to the non-fluorinated benzyl analog (279.30 MW) . This fluorination may improve metabolic stability and binding affinity in biological systems, as seen in related psychoactive substances with fluorinated benzyl groups .
Functional Group Reactivity: The 3-formyl group enables condensation reactions with amines or thiazoles to form Schiff bases or heterocyclic derivatives, a feature shared with other 3-formyl-indole-2-carboxylic acids .
Physicochemical and Pharmacological Properties
Table 2: Property Comparison
| Property | Target Compound | 1-Benzyl-3-formyl Analog | 1-Benzyl-5-chloro-3-(2-FPh) Analog |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 2.1 | 3.9 |
| Water Solubility | Low | Moderate | Very Low |
| Reactivity | High (formyl) | High (formyl) | Low |
Key Findings :
- The 6-methoxy group in the target compound moderately improves water solubility compared to the chloro-fluorophenyl analog (LogP 3.9), though solubility remains lower than the non-methoxy derivative .
- The 2-fluorobenzyl group contributes to a balance between lipophilicity and metabolic resistance, a trait observed in fluorinated drug candidates .
Q & A
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm, formyl proton at δ 10.1 ppm) .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~2830 cm⁻¹ (OCH₃) validate functional groups.
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 358.0954) ensures molecular integrity .
Advanced: How do substituents (e.g., methoxy vs. fluoro) influence the compound’s electronic structure?
Q. Methodological Answer :
- Methoxy Group : Electron-donating effect increases electron density at the indole ring, stabilizing HOMO and reducing oxidation potential (cyclic voltammetry data) .
- Fluorine Substituent : Strong electron-withdrawing effect via σ-withdrawal and π-conjugation, polarizing the benzyl group and enhancing electrophilicity at the formyl carbon.
DFT-based Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., LP(O) → σ*(C-F)) .
Advanced: How can conflicting computational and experimental data on molecular dipole moments be reconciled?
Methodological Answer :
Discrepancies often arise from:
- Basis Set Limitations : Augmenting basis sets (e.g., 6-311++G**) improves dipole moment accuracy .
- Crystal Packing Effects : SC-XRD-derived dipole moments reflect intermolecular interactions absent in gas-phase DFT. Use periodic boundary conditions (PBC) in VASP for solid-state simulations.
- Solvent Dielectric : Implicit solvent models (e.g., SMD) adjust dipole moments to match experimental solution-phase data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
